

# DiSulfo-Cy5 Alkyne: A Technical Guide for Bioorthogonal Labeling

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: DiSulfo-Cy5 alkyne

Cat. No.: B15597435

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This in-depth technical guide provides essential information on the spectral properties and application of **DiSulfo-Cy5 alkyne**, a fluorescent probe widely utilized in bioorthogonal chemistry for the labeling and detection of biomolecules.

## Core Properties and Spectral Characteristics

**DiSulfo-Cy5 alkyne** is a water-soluble, far-red fluorescent dye functionalized with an alkyne group.<sup>[1][2]</sup> This alkyne moiety allows for its covalent attachment to azide-modified molecules through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".<sup>[1][3]</sup> The disulfonated nature of the dye enhances its water solubility, making it particularly suitable for labeling biomolecules in aqueous environments with minimal use of organic co-solvents.<sup>[4][5]</sup> Its fluorescence is characterized by high photostability and a large extinction coefficient, making it a bright and robust fluorophore for various imaging applications.<sup>[2][4]</sup> The fluorescence of DiSulfo-Cy5 is also pH-insensitive over a wide range (pH 4 to 10).<sup>[1][2]</sup>

## Spectral Data Summary

The following table summarizes the key quantitative spectral and physical properties of **DiSulfo-Cy5 alkyne**, compiled from various suppliers. These values are crucial for instrument setup and experimental design.

Parameter	Value	Source
Excitation Maximum ( $\lambda_{ex}$ )	646 nm	[4]
Emission Maximum ( $\lambda_{em}$ )	662 nm	[4]
Extinction Coefficient	271,000 $\text{cm}^{-1}\text{M}^{-1}$	[3][4]
Fluorescence Quantum Yield ( $\Phi$ )	0.28	[4]
Molecular Weight	~701.8 g/mol	[4][6]
Solubility	Water, DMSO, DMF	[1][4]

Note: Spectral properties can be influenced by the local environment. The provided values are for the free dye in solution.

## Experimental Protocol: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of an Azide-Modified Protein

This protocol provides a general workflow for the covalent labeling of a protein containing an azide modification with **DiSulfo-Cy5 alkyne**. Optimization may be required for specific proteins and applications.

### Materials

- Azide-modified protein
- **DiSulfo-Cy5 alkyne**
- Copper(II) sulfate ( $\text{CuSO}_4$ )
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand[7]
- Sodium ascorbate (freshly prepared)[7]

- Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- DMSO for preparing stock solutions
- Purification column (e.g., size-exclusion chromatography) for removing unreacted dye<sup>[8]</sup>

## Stock Solution Preparation

- **DiSulfo-Cy5 Alkyne**: Prepare a 10 mM stock solution in DMSO.
- Copper(II) Sulfate ( $\text{CuSO}_4$ ): Prepare a 20 mM stock solution in water.
- THPTA Ligand: Prepare a 100 mM stock solution in water.
- Sodium Ascorbate: Freshly prepare a 300 mM solution in water immediately before use.

## Labeling Procedure

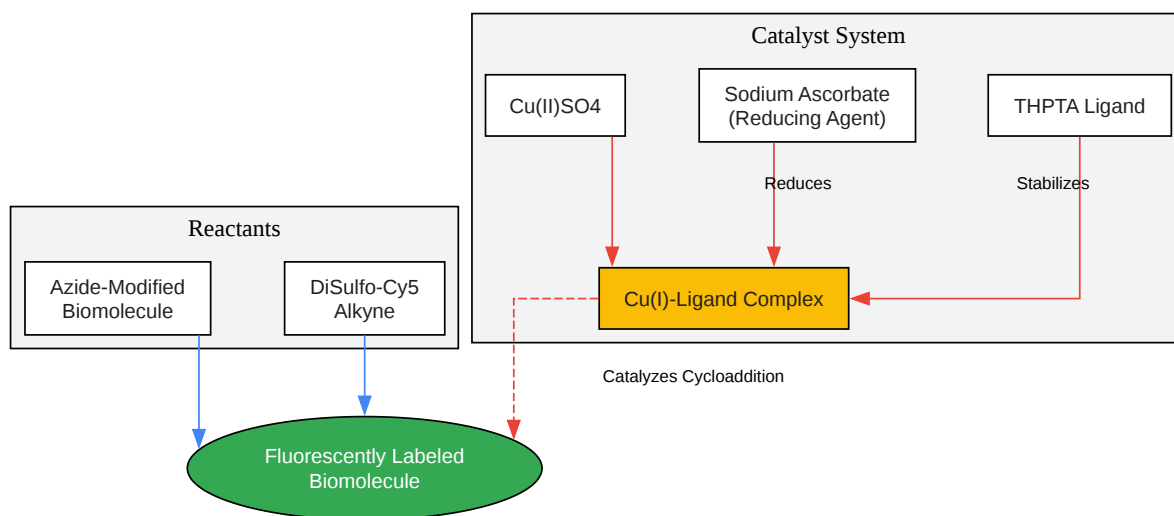
- In a microcentrifuge tube, dilute the azide-modified protein to the desired final concentration in the reaction buffer.
- Add the **DiSulfo-Cy5 alkyne** stock solution to the protein solution. A 2- to 10-fold molar excess of the alkyne dye over the azide-protein is a common starting point.
- Prepare the catalyst premix in a separate tube by combining the  $\text{CuSO}_4$  and THPTA ligand solutions. A 5-fold molar excess of the ligand over copper is recommended.
- Add the catalyst premix to the reaction mixture. A final copper concentration of 50-100  $\mu\text{M}$  is often sufficient.
- Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
- Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.
- Purify the labeled protein conjugate to remove unreacted dye and catalyst components using a suitable method, such as size-exclusion chromatography.

## Analysis

The degree of labeling (DOL) can be determined by measuring the absorbance of the purified conjugate at both 280 nm (for the protein) and the absorbance maximum of DiSulfo-Cy5 (~646 nm).

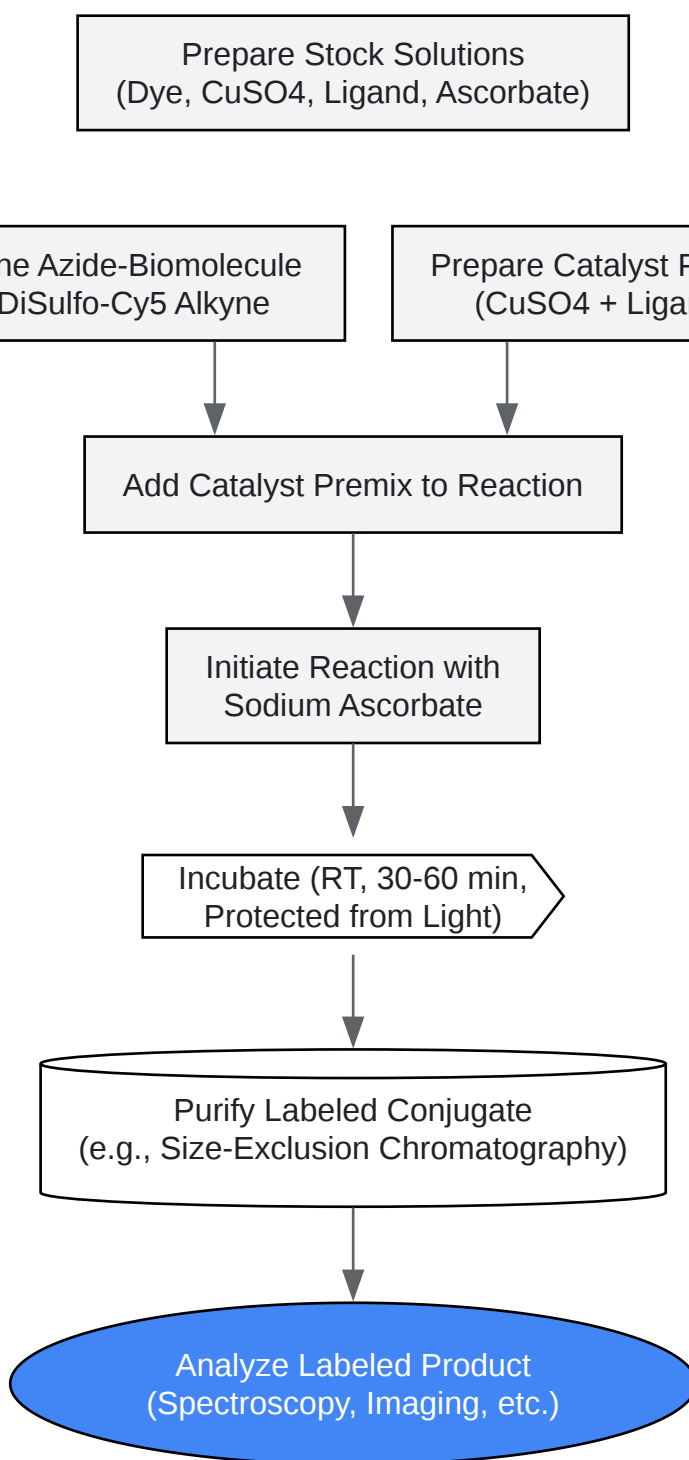
## Visualizing the Workflow

The following diagrams illustrate the fundamental reaction and a typical experimental workflow for utilizing **DiSulfo-Cy5 alkyne**.



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Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.



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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)